molecular formula C24H26ClN3O4S B2734317 6-Benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215726-96-7

6-Benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2734317
CAS No.: 1215726-96-7
M. Wt: 488
InChI Key: FGTSRFIDKLNDDF-UHFFFAOYSA-N
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Description

The compound 6-Benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a tetrahydrothienopyridine derivative featuring a benzyl group at position 6, a 3,4-dimethoxybenzamido substituent at position 2, and a carboxamide group at position 2. Its hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies. The tetrahydrothienopyridine core is associated with diverse bioactivities, including anti-inflammatory and receptor modulation properties .

Properties

IUPAC Name

6-benzyl-2-[(3,4-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S.ClH/c1-30-18-9-8-16(12-19(18)31-2)23(29)26-24-21(22(25)28)17-10-11-27(14-20(17)32-24)13-15-6-4-3-5-7-15;/h3-9,12H,10-11,13-14H2,1-2H3,(H2,25,28)(H,26,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTSRFIDKLNDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-Benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2O4SC_{19}H_{22}N_2O_4S with a molecular weight of approximately 366.45 g/mol. The compound appears as a white to off-white powder and has a melting point ranging from 146°C to 153°C. Its solubility and stability characteristics suggest it may be suitable for pharmaceutical formulations.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound has shown potential in modulating receptor activities that are critical in neuropharmacology and oncology.

Antimicrobial Activity

Recent studies have demonstrated that derivatives similar to 6-Benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds within the same class have reported MIC values as low as 0.06 μg/mL against Mycobacterium tuberculosis (Mtb) strains .

Anticancer Activity

Research indicates that the compound may possess anticancer properties by inducing apoptosis in cancer cells through:

  • Cell Cycle Arrest : In vitro studies have shown that it can cause G1 phase arrest in various cancer cell lines.
  • Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives against Mtb. The findings indicated that compounds structurally related to our target showed promising activity with MIC values significantly lower than traditional antibiotics .

Study 2: Anticancer Properties

In a controlled trial involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated a dose-dependent inhibition of cell proliferation. The results suggested a potential for development into a chemotherapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 0.06 μg/mL against Mtb
AnticancerInduces apoptosis
Enzyme InhibitionInhibits metabolic enzymes

Scientific Research Applications

Cancer Therapy

One of the primary applications of this compound is in cancer treatment. It has been studied for its ability to modulate drug resistance mechanisms in cancer cells. Research indicates that compounds similar to 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride can enhance the efficacy of chemotherapeutic agents such as paclitaxel and doxorubicin by reversing multidrug resistance (MDR) in cancer cell lines.

Case Study:
A study demonstrated that a related compound increased intracellular concentrations of paclitaxel in drug-resistant SW620/Ad300 cells, leading to significant reversal of resistance at concentrations as low as 10 μM . This suggests a promising application for this compound in combination therapies aimed at overcoming MDR.

Neurological Disorders

The compound's structure may also suggest neuroprotective properties. Compounds that share similar structural motifs have been investigated for their effects on cholinergic signaling pathways. Specifically, they may inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.

Research Findings:
Inhibitors of AChE are crucial for treating conditions like Alzheimer's disease. The potential for 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride to act as an AChE inhibitor could position it as a candidate for further exploration in neuropharmacology .

Galectin Inhibition

Another significant application is its potential role as a galectin inhibitor. Galectins are proteins involved in various biological processes including inflammation and cancer progression. Compounds that inhibit galectins have therapeutic implications in treating autoimmune diseases and cancers.

Evidence from Patents:
Patented research has indicated that compounds structurally related to this compound can act as galectin inhibitors, potentially leading to novel treatments for inflammatory diseases and cancer .

Data Tables

Application AreaMechanism of ActionRelevant Studies
Cancer TherapyReversal of drug resistance via P-glycoprotein modulationStudy on paclitaxel resistance
Neurological DisordersPotential AChE inhibitionResearch on neuroprotective effects
Galectin InhibitionInhibition of galectin bindingPatent findings on galectin inhibitors

Comparison with Similar Compounds

Key Observations :

  • Position 6 Substituents: The benzyl group in the target compound contrasts with halogenated benzoyl (7b, 7c) or alkenoyl (7h) groups in analogs.
  • Position 2 Modifications: The 3,4-dimethoxybenzamido group differs from 3-(trifluoromethyl)benzoylthiouriedo groups in 7a–7h. highlights that 3-CF3 substituents maximize adenosine A1 receptor binding, suggesting the target compound’s methoxy groups may prioritize other interactions (e.g., solubility or metabolic stability) .

Physicochemical Properties

  • Melting Points : The target compound’s hydrochloride salt likely increases its melting point compared to neutral analogs like 7c (mp 166–169°C) .
  • Spectroscopic Data : HRMS and NMR shifts in analogs (e.g., 7a: [M+H]⁺ 547.1091) correlate with substituent electronegativity, aiding structural validation .

Research Findings and Implications

  • Synthetic Yields : Substituents at position 6 (e.g., chlorobenzoyl in 7b, 7c) achieve ~76% yields, suggesting efficient synthesis routes. The target compound’s dimethoxybenzamido group may require optimized coupling conditions .
  • Activity Trade-offs : While 3-CF3 groups enhance receptor binding (), the target compound’s 3,4-dimethoxy groups could improve solubility or reduce off-target effects, warranting further SAR studies .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : The synthesis involves deprotection of tert-butoxycarbonyl (Boc) groups using concentrated HCl in methanol, followed by benzamido group coupling . Key optimization steps include:
  • Reaction Time : Extending stirring time post-HCl addition (e.g., 1–3 hours) to ensure complete deprotection.
  • Solvent Ratio : Adjusting methanol-to-HCl ratios (e.g., 5:3 mL) to balance reactivity and solubility.
  • Purification : Employing column chromatography with polar solvents (e.g., ethyl acetate/hexane) to isolate the hydrochloride salt. Monitoring purity via HPLC (>95%) is critical .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the 3D structure using single-crystal diffraction, as demonstrated for analogous tetrahydrothieno[2,3-c]pyridine derivatives .
  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substituent positions, particularly the benzyl and dimethoxybenzamido groups.
  • FT-IR : Validate functional groups (e.g., carboxamide C=O stretch at ~1650 cm1^{-1}) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Storage : Store at –20°C in airtight, light-protected containers with desiccants to prevent hydrolysis of the carboxamide group .
  • Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) and analyze via HPLC to detect decomposition products.

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to map potential reaction pathways, as implemented by ICReDD’s integrated computational-experimental workflows .
  • Transition State Analysis : Identify energy barriers for nucleophilic attacks on the tetrahydrothieno ring system.
  • Validation : Compare computational predictions with experimental outcomes (e.g., regioselectivity in substitution reactions) to refine models .

Q. What strategies resolve contradictions between experimental data and computational predictions?

  • Methodological Answer :
  • Feedback Loops : Integrate experimental results (e.g., reaction yields, byproduct profiles) into computational algorithms to recalibrate parameters like solvent effects or steric hindrance .
  • Sensitivity Analysis : Test variables (e.g., temperature, catalyst loading) to isolate discrepancies. For example, mismatches in activation energy may arise from unaccounted solvation effects .

Q. How can structural analogs be designed to explore structure-activity relationships (SAR)?

  • Methodological Answer :
  • Substituent Modification : Replace the 3,4-dimethoxybenzamido group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to assess steric/electronic impacts .
  • Scaffold Variation : Synthesize pyrazolo[3,4-b]pyridine or benzo[b]thieno derivatives for comparative bioactivity studies .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

  • Methodological Answer :
  • LC-MS/MS : Detect sub-0.1% impurities using high-resolution mass spectrometry coupled with reverse-phase chromatography.
  • NMR Relaxometry : Identify low-abundance degradation products via 1^1H NMR relaxation time analysis.

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from HCl vapors .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal as hazardous chemical waste .

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